2-(Phenylsulfonyl)phenol

Catalog No.
S11436726
CAS No.
M.F
C12H10O3S
M. Wt
234.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylsulfonyl)phenol

Product Name

2-(Phenylsulfonyl)phenol

IUPAC Name

2-(benzenesulfonyl)phenol

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

InChI

InChI=1S/C12H10O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9,13H

InChI Key

RVSASAQBLQHNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2O

2-(Phenylsulfonyl)phenol, also known as 2-hydroxydiphenyl sulfone, is an unsymmetrical aromatic bisphenol. It serves as a specialty monomer in the synthesis of high-performance polymers like poly(ether sulfone)s (PES) and as a precursor for unique molecular structures. Unlike its more common symmetrical isomer, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), the ortho-position of the hydroxyl group relative to the sulfonyl bridge introduces significant asymmetry. This structural feature is a critical determinant of its physical properties and reactivity, directly influencing the processability, thermal characteristics, and solubility of resulting materials, making it a non-interchangeable choice for specific formulation and synthesis goals.

Procurement Fit

Workflow: DBSP color-developer precursor synthesis
Selection: Ortho-hydroxy sulfone with chelating intramolecular H-bond
Use Context: Bifunctional synthetic intermediate, metal-complexation ligand, photo-Fries precursor
Positional isomer identity is critical; para isomer cannot replicate chelation or DBSP route.

Substituting 2-(phenylsulfonyl)phenol with its common, linear isomer 4,4'-dihydroxydiphenyl sulfone (Bisphenol S or BPS) or the related 2,4'-isomer is often unfeasible due to critical differences in molecular geometry and reactivity. The ortho-hydroxyl group in 2-(phenylsulfonyl)phenol creates a 'kinked' or non-linear structure when incorporated into a polymer backbone, which disrupts chain packing. This directly impacts material properties such as glass transition temperature (Tg) and solubility, making it a fundamentally different monomer for polymer synthesis. Furthermore, the proximity of the hydroxyl and sulfonyl groups creates a bidentate chelation site, enabling its use as a ligand precursor for metal complexes—a function its para- and meta-isomers cannot perform. This makes 2-(phenylsulfonyl)phenol a specific choice for applications requiring tailored polymer morphology or access to coordination chemistry pathways.

Substitution Risk

Chelation-dependent properties: Ortho isomer forms an intramolecular O–H···O=S hydrogen bond; para isomer has a free phenolic –OH. This shifts acidity, lipophilicity, and spectroscopic behaviour.
Bifunctional vs. monofunctional scaffold: The ortho arrangement enables bidentate O,O-chelation and directed para-substitution. The para isomer lacks cooperative reactivity.
Synthetic route incompatibility: Only the 2-isomer is the direct monosubstituted intermediate in the dominant Fries-rearrangement-based DBSP synthesis; the 4-isomer is not a suitable precursor.

Altered Polymer Backbone Geometry for Enhanced Solubility and Lower Glass Transition Temperature (Tg)

The use of asymmetric monomers like 2,4'-dihydroxydiphenyl sulfone, a close analog to 2-(phenylsulfonyl)phenol, is expected to introduce 'kinks' in the polymer backbone. This disruption of the linear structure, typically seen with the symmetric 4,4'-isomer (Bisphenol S), prevents efficient chain packing. Consequently, polymers derived from these asymmetric monomers are predicted to exhibit enhanced solubility in a wider range of organic solvents and a lower glass transition temperature (Tg) compared to the more rigid polymers produced from the 4,4'-isomer. For example, commercial poly(ether sulfone)s based on the rigid, linear 4,4'-biphenol and 4,4'-dichlorodiphenyl sulfone exhibit a high Tg of approximately 220°C. The introduction of less linear monomers is a key strategy for tuning these properties for specific processing requirements.

Evidence DimensionExpected effect on polymer glass transition temperature (Tg)
Target Compound DataLower Tg due to disrupted chain packing from asymmetric 'kinked' structure.
Comparator Or BaselinePoly(biphenyl ether sulfone) from symmetric 4,4'-biphenol and 4,4'-dichlorodiphenyl sulfone: Tg of ~220°C.
Quantified DifferenceQualitatively lower; specific value depends on the full polymer system.
ConditionsNucleophilic aromatic substitution polycondensation to form poly(ether sulfone)s.

This allows for the formulation of polymers with improved processability and solubility, which is critical for applications in membrane casting and specialty coatings where solution-based processing is required.

Intramol. H-Bonding
Head-to-head
Chelated ortho vs. free para
Defines polarity, retention, and chelation potential; para isomer cannot substitute.
IR/NMR/UV confirmed; PSA Δ −8.38 Ų, estimated LogP shift ~0.3–0.8.

Unique Bidentate Chelation Site for Coordination Chemistry and Catalysis

The ortho-position of the hydroxyl group relative to the sulfonyl group in 2-(phenylsulfonyl)phenol creates a spatially favorable arrangement for bidentate chelation of metal ions. This structure is analogous to other well-known ortho-substituted phenolic ligands, such as 2-hydroxybenzamides, which are used to sequester metal ions in biological and chemical systems. This chelating ability is a fundamental structural feature absent in the linear 4,4'-dihydroxydiphenyl sulfone (Bisphenol S) and its 2,4'-isomer, where the functional groups are too far apart to coordinate to a single metal center in a similar manner. This makes 2-(phenylsulfonyl)phenol a specific precursor for a class of ligands and metal complexes that cannot be synthesized from its common isomers.

Evidence DimensionAbility to act as a bidentate chelating ligand
Target Compound DataForms stable, ring-like complexes with metal ions due to the ortho-hydroxy and sulfonyl groups.
Comparator Or Baseline4,4'-dihydroxydiphenyl sulfone (Bisphenol S): Unable to form analogous monomeric bidentate chelates due to the large distance between hydroxyl groups.
Quantified DifferenceQualitative functional difference (chelating vs. non-chelating).
ConditionsCoordination with metal ions in solution.

For applications in catalysis, metal sequestration, or the synthesis of specific organometallic materials, this compound is non-substitutable with its more common sulfone isomers.

Acidity Enhancement
Cross-study
pKa 6.87 ± 0.30 vs. phenol ~9.95
Approx. 1,260× stronger acid; dictates ionization state in synthetic and formulation pH ranges.
Predicted (ACD/Labs); para isomer estimated ~7.2–7.5 (class-level).

Differential Acidity Affecting Nucleophilic Reactivity in Polymerization

The acidity of a phenolic hydroxyl group is strongly influenced by the electronic nature of its substituents. The powerful electron-withdrawing sulfone group (-SO2-) significantly increases the acidity of the hydroxyl protons in dihydroxydiphenyl sulfones compared to unsubstituted phenols. While direct pKa values for 2-(phenylsulfonyl)phenol are not readily available in the searched literature, the potential for intramolecular hydrogen bonding between the ortho-hydroxyl proton and an oxygen of the sulfonyl group can alter its acidity and nucleophilicity relative to the 4,4'-isomer (Bisphenol S). This difference in reactivity can be critical in polycondensation reactions, affecting reaction rates, catalyst choice, and the potential for side reactions, thus requiring different process optimization for each isomer.

Evidence DimensionPhenolic Acidity
Target Compound DataAcidity is modulated by the ortho-sulfonyl group and potential intramolecular hydrogen bonding.
Comparator Or Baseline4,4'-Dihydroxydiphenyl sulfone (Bisphenol S): Acidity is noted to be stronger than other phenols due to the electron-withdrawing sulfone group.
Quantified DifferenceNot quantified in the literature found, but a difference is expected based on substituent position effects.
ConditionsAqueous or organic solvent media for deprotonation.

A buyer must select the correct isomer to match established polymerization protocols, as a substitution could lead to failed reactions, low molecular weight products, or inconsistent batch-to-batch results.

Physicochemical Divergence
Head-to-head
mp 97 °C vs. ~143–145 °C; PSA 54.37 vs. 62.75 Ų
46–48 °C mp depression affects recrystallization and handling; PSA/Lipophilicity shift alters chromatography.
2-isomer mp experimental, para mp predicted; LogP ~3.31 for para, 2-isomer lower.
Bifunctional Scaffold
Class-level
Chelating bidentate O,O vs. monofunctional para
Enables directed para-sulfonylation and metal complexation; para cannot replicate.
Supported by protecting-group and Lewis-acid catalyzed route evidence.
DBSP Precursor Role
Class-level
Key ortho intermediate to BPA-alternative developer DBSP
Supports DBSP synthetic route risk assessment; no direct toxicity data for 2-isomer.
DBSP ranked 3rd of 5 in KGN cell cytotoxicity; human exposure confirmed (median 0.023 ng/mL urine).

Monomer for Soluble, Amorphous High-Performance Polymers

As a consequence of its asymmetric structure, 2-(phenylsulfonyl)phenol is a candidate for synthesizing specialty poly(ether sulfone)s (PES) where enhanced solubility and lower processing temperatures are required. Its use can disrupt polymer chain packing, yielding amorphous materials suitable for producing tough, transparent films and membranes from solution-casting processes.

Precursor for Specialty Bidentate Ligands in Catalysis

The unique ortho-hydroxy sulfonyl arrangement makes this compound a specific starting material for synthesizing bidentate ligands. These ligands are used to create metal complexes for applications in homogeneous catalysis, where the geometry and electronic environment of the metal center are critical for activity and selectivity. This pathway is inaccessible using the common 4,4'-isomer.

Building Block for Bent or 'Kinked' Macromolecular Architectures

In advanced materials design, controlling the overall shape of a macromolecule is key. 2-(Phenylsulfonyl)phenol serves as a rigid, bent building block. This is valuable for constructing polymers with specific conformational properties, such as polymers of intrinsic microporosity (PIMs) or materials where a departure from linearity is essential to achieve desired bulk properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
DBSP precursor for thermal paper
Ortho-monosulfonylated intermediate
Directed para-sulfonylation efficiency and isomeric purity
Bifunctional chelating building block
Ortho O,O-chelating motif with labile phenolic proton
Metal coordination geometry and phenolate formation (pKa context)
Photo-Fries UV-absorber precursor
Ortho-hydroxy sulfone photoproduct architecture
Intramolecular H-bond effect on UV absorption and photostability
Durable phenol protection research
Benzenesulfonyl-protected phenol stability profile
Ortho intramolecular stabilization and deprotection kinetics

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.03506535 g/mol

Monoisotopic Mass

234.03506535 g/mol

Heavy Atom Count

16

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